molecular formula C12H13BrO3 B1325311 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid CAS No. 898767-31-2

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid

Cat. No.: B1325311
CAS No.: 898767-31-2
M. Wt: 285.13 g/mol
InChI Key: CBJXKZBFCHORPZ-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid is a substituted pentanoic acid derivative featuring a ketone group at the 5-position and a 4-bromo-2-methylphenyl moiety. The molecular formula is C₁₂H₁₃BrO₃, with a molecular weight of 285.13 g/mol (similar to the 3-bromo-5-methyl isomer in and ). Bromine’s polarizability and size may enhance halogen bonding in molecular recognition processes compared to smaller halogens like fluorine or chlorine .

Properties

IUPAC Name

5-(4-bromo-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-8-7-9(13)5-6-10(8)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJXKZBFCHORPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645384
Record name 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898767-31-2
Record name 5-(4-Bromo-2-methylphenyl)-5-oxopentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid typically involves the bromination of 2-methylbenzoic acid followed by a series of reactions to introduce the valeric acid moiety. One common method includes:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and nitration processes, followed by purification steps to ensure the desired purity and yield. These methods are optimized for efficiency and cost-effectiveness, making the compound accessible for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific biological pathways.

    Biological Studies: It is employed in studies investigating the effects of brominated compounds on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid involves its interaction with molecular targets and pathways within biological systems. The bromine atom and valeric acid moiety play crucial roles in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituted Phenyl-5-oxovaleric Acid Derivatives

The following table summarizes key structural analogs, highlighting substituent variations and their physicochemical properties:

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid 4-Bromo, 2-methyl C₁₂H₁₃BrO₃ 285.13 High halogen bonding potential; potential intermediate in drug synthesis Inferred
5-(3-Bromo-5-methylphenyl)-5-oxovaleric acid 3-Bromo, 5-methyl C₁₂H₁₃BrO₃ 285.13 97% purity; used in lab-scale organic synthesis
5-(4-n-Butylphenyl)-5-oxovaleric acid 4-n-Butyl C₁₅H₂₀O₃ 248.32 Increased lipophilicity due to alkyl chain; lower reactivity vs. halogenated analogs
5-(3-Fluorophenyl)-5-oxovaleric acid 3-Fluoro C₁₁H₁₁FO₃ 210.20 Enhanced metabolic stability; used as an impurity reference in ezetimibe synthesis
5-(4-Methoxyphenyl)-5-oxovaleric acid 4-Methoxy C₁₂H₁₄O₄ 222.24 Electron-donating group improves solubility in polar solvents
5-(3,5-Dichlorophenyl)-5-oxovaleric acid 3,5-Dichloro C₁₁H₁₀Cl₂O₃ 261.10 Higher reactivity in nucleophilic substitutions due to dual electron-withdrawing groups

Key Comparative Insights

Halogen Substituents
  • Bromine vs. Fluorine/Chlorine : Bromine’s larger atomic radius and polarizability enhance halogen bonding and van der Waals interactions compared to fluorine () or chlorine (). This makes brominated analogs more suitable for targeting hydrophobic pockets in proteins .
Functional Group Variations
  • Methoxy Group () : The 4-methoxy derivative exhibits improved aqueous solubility due to the electron-donating methoxy group, contrasting with the electron-withdrawing bromine in the target compound.
  • Alkyl Chains () : The 4-n-butyl analog (C₁₅H₂₀O₃) has higher lipophilicity, favoring membrane permeability but reducing reactivity in polar environments.

Biological Activity

5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, with the chemical formula C₁₂H₁₃BrO₃ and CAS number 898767-31-2, is an organic compound characterized by a bromo-substituted aromatic ring and a keto acid functional group. Its unique structure makes it a potential candidate for various biological studies; however, current literature lacks specific information regarding its biological activity and mechanisms of action.

The compound has notable physical properties:

  • Boiling Point : Approximately 453.4 °C
  • Density : 1.443 g/cm³

These properties suggest that the compound may exhibit stability under various conditions, which is essential for biological interactions.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid898767-34-5Longer carbon chain; similar brominated structure
5-(4-Methylphenyl)-5-oxopentanoic acid70032Lacks bromine; different alkyl chain length
3-(4-Bromo-2-methylphenyl)-3-hydroxybutanoic acidNot AvailableHydroxyl group present; alters reactivity profile

This comparison indicates that while there are compounds with similar structures, the specific combination of functional groups in this compound may impart unique biological activities.

Case Studies and Research Findings

Despite the lack of direct studies on this compound, research on related compounds provides insights into potential activities:

  • Antiproliferative Activity : Studies on similar keto acids have shown significant antiproliferative effects against various cancer cell lines, indicating that this compound could exhibit similar properties if tested.
  • Mechanisms of Action : Research indicates that compounds with keto and carboxylic acid functionalities can disrupt cellular processes by interfering with cell cycle regulation and apoptosis pathways. For instance, certain analogs have been shown to block cell cycle progression at specific phases (G1 or G2/M) in cancerous cells.
  • Inflammatory Response Modulation : Some structurally related compounds have been studied for their ability to modulate inflammatory responses through inhibition of pathways such as the NLRP3 inflammasome, which could be relevant for exploring the therapeutic potential of this compound.

Q & A

Basic: What are the recommended synthetic routes for 5-(4-Bromo-2-methylphenyl)-5-oxovaleric acid, and what critical parameters influence yield?

Answer:
Synthesis may involve Friedel-Crafts acylation, where valeric acid derivatives react with 4-bromo-2-methyltoluene under anhydrous conditions. Key parameters include:

  • Catalyst choice : Lewis acids (e.g., AlCl₃) to activate electrophilic substitution .
  • Temperature control : Maintain 0–5°C during bromine incorporation to avoid side reactions (e.g., over-bromination) .
  • Protecting groups : Use tert-butyl esters to protect the carboxylic acid during aryl coupling, followed by deprotection .
    Yield optimization requires stoichiometric precision, as excess bromine may lead to di-substituted byproducts .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

  • Purity : HPLC with UV detection (λ = 254 nm) using C18 columns; purity thresholds ≥95% align with pharmacopeial standards .
  • Structural confirmation :
    • ¹H/¹³C NMR : Compare methyl (δ 2.3–2.5 ppm) and bromophenyl (δ 7.1–7.5 ppm) signals to analogs like 4-Bromo-2-methylphenyl isocyanate .
    • Mass spectrometry : ESI-MS (negative mode) for molecular ion [M-H]⁻ (expected m/z: ~285.1) .
  • Thermal stability : DSC to assess decomposition temperatures (>150°C typical for brominated aromatics) .

Advanced: What strategies mitigate contradictory bioactivity results in different assay conditions?

Answer:

  • Standardize assay parameters :
    • Solvent consistency (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
    • Cell line validation (e.g., HepG2 vs. HEK293 for metabolic stability).
  • Triangulation : Combine orthogonal assays (e.g., SPR binding affinity vs. cell-based IC₅₀) to confirm target engagement .
  • Control compounds : Use structurally related bromophenyl derivatives (e.g., 5-Bromo-2-methoxyphenol ) as internal benchmarks.

Advanced: How can computational chemistry predict the reactivity of the bromomethyl group in further derivatization?

Answer:

  • DFT calculations : Model electrophilic aromatic substitution (EAS) to identify reactive sites. The para-bromo group directs meta-substitution, while the methyl group introduces steric hindrance .
  • MD simulations : Assess steric effects of the methyl group on nucleophilic attack (e.g., SN2 reactions with thiols) .
  • Comparative analysis : Benchmark against 3-Bromo-5-fluoro-2-methoxyphenylboronic acid to predict coupling efficiency in Suzuki-Miyaura reactions .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage : 0–6°C under argon to prevent hydrolysis of the ketone moiety .
  • Degradation monitoring : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking. Brominated analogs show <5% degradation under these conditions .
  • Light sensitivity : Amber vials to avoid photolytic cleavage of the C-Br bond .

Advanced: How to design a structure-activity relationship (SAR) study focusing on the methyl and bromo substituents?

Answer:

  • Analog synthesis :
    • Vary substituent positions (e.g., 2-Bromo-4-methylphenyl vs. 5-Bromo-3-methylphenyl).
    • Replace bromine with chlorine or methoxy groups (see 2-Bromo-4-methoxyphenylacetic acid ).
  • Assay design :
    • Enzymatic inhibition assays (e.g., COX-2) to correlate substituent effects with IC₅₀.
    • LogP measurements (shake-flask method) to assess hydrophobicity changes .
  • Data analysis : Multivariate regression to quantify steric/electronic contributions (e.g., Hammett σ values) .

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